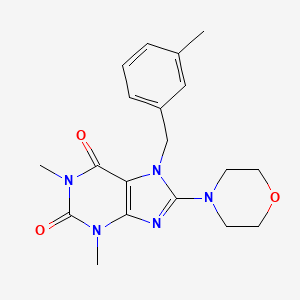

1,3-dimethyl-7-(3-methylbenzyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-dimethyl-7-(3-methylbenzyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione, also known as DMEMB-MO, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown potential in inhibiting the growth of cancer cells and has been studied extensively for its mechanism of action and physiological effects.

Aplicaciones Científicas De Investigación

Crystal Structure and Geometry

Research conducted by Karczmarzyk and Pawłowski (1997) on compounds closely related to 1,3-dimethyl-7-(3-methylbenzyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione reveals insights into their crystal structure and molecular geometry. They investigated the crystal structure of 8-amino-1,3-dimethyl-7-(4-morpholinobutyl)-3,7-dihydro-1H-purine-2,6-dione, noting its typical geometry with a planar purine fused-ring system and the morpholine ring adopting a chair conformation. Their findings also describe the molecule's intramolecular hydrogen bonding and how it influences the molecule's conformation (Karczmarzyk & Pawłowski, 1997).

Synthesis and Properties

A study by Mangasuli, Hosamani, and Managutti (2019) focused on the synthesis of coumarin-purine hybrids, including derivatives of 1,3-dimethyl-7-((substituted)-2-oxo-2H-chromen-4-yl)methyl)-1H-purine-2,6(3H,7H)-dione. They evaluated these compounds for in vitro antioxidant activity and DNA cleavage, finding that certain derivatives exhibited notable DPPH scavenging activity. This study highlights the potential applications of these compounds in biological and pharmaceutical research (Mangasuli, Hosamani, & Managutti, 2019).

Molecular Interactions

A 2014 study by Latosinska et al. examined the interactions in polymorphs of methylxanthines, including 1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione. The study focused on understanding the intermolecular interactions such as hydrogen bonds and π-π stacking in these compounds. This research is crucial in comprehending how such compounds interact at the molecular level, which is vital in the development of pharmaceuticals and other applications (Latosinska et al., 2014).

Propiedades

IUPAC Name |

1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-morpholin-4-ylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3/c1-13-5-4-6-14(11-13)12-24-15-16(21(2)19(26)22(3)17(15)25)20-18(24)23-7-9-27-10-8-23/h4-6,11H,7-10,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMKWIIHRUNWRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCOCC4)N(C(=O)N(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-morpholin-4-ylpurine-2,6-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2920830.png)

![Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-4-isoxazolecarboxylate](/img/structure/B2920838.png)

![3-(tert-Butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2920847.png)

![5-(2,4-dichlorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2920851.png)